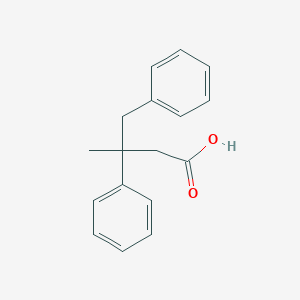

3-Methyl-3,4-diphenylbutanoic acid

Descripción

Propiedades

Número CAS |

6279-96-5 |

|---|---|

Fórmula molecular |

C17H18O2 |

Peso molecular |

254.32 g/mol |

Nombre IUPAC |

3-methyl-3,4-diphenylbutanoic acid |

InChI |

InChI=1S/C17H18O2/c1-17(13-16(18)19,15-10-6-3-7-11-15)12-14-8-4-2-5-9-14/h2-11H,12-13H2,1H3,(H,18,19) |

Clave InChI |

ZCFZXTJJDYFYJF-UHFFFAOYSA-N |

SMILES canónico |

CC(CC1=CC=CC=C1)(CC(=O)O)C2=CC=CC=C2 |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-3,4-diphenylbutanoic acid typically involves the alkylation of benzene derivatives followed by carboxylation. One common method is the Friedel-Crafts alkylation of benzene with 3-methyl-3,4-diphenylbutanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.

Análisis De Reacciones Químicas

Types of Reactions: 3-Methyl-3,4-diphenylbutanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Substitution: Halogenating agents like bromine (Br2) or nitrating agents like nitric acid (HNO3) in the presence of sulfuric acid (H2SO4).

Major Products:

Oxidation: Formation of benzoic acid derivatives.

Reduction: Formation of alcohols.

Substitution: Formation of halogenated or nitrated aromatic compounds.

Aplicaciones Científicas De Investigación

3-Methyl-3,4-diphenylbutanoic acid has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

Biology: Studied for its potential biological activities and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the synthesis of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of 3-Methyl-3,4-diphenylbutanoic acid involves its interaction with specific molecular targets and pathways. It may act by modulating enzyme activity or receptor binding, leading to changes in cellular processes. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its effects.

Comparación Con Compuestos Similares

3-(4-Fluoro-3-methylphenyl)-3-methylbutanoic acid (CAS: 1181635-62-0)

- Structure : Differs by having a single fluorinated phenyl group at position 3 and a methyl group at position 3.

- Molecular Formula : C₁₂H₁₅FO₂ (vs. C₁₇H₁₆O₂ for the target compound).

- Properties: Fluorine’s electron-withdrawing effect increases acidity (lower pKa) compared to non-fluorinated analogs. Purity: 98% (industrial grade, per ).

- The absence of a second phenyl group reduces steric hindrance, possibly enhancing metabolic stability compared to the target compound .

Methyl 4-(3,4-dimethoxyphenyl)butanoate (D1)

- Structure : Ester derivative with methoxy-substituted phenyl groups.

- Properties :

- Methoxy groups enhance solubility in polar solvents due to increased polarity.

- Esterification masks the carboxylic acid, reducing reactivity but improving bioavailability.

- Applications : Intermediate in organic synthesis; the target compound’s free carboxylic acid may offer broader derivatization opportunities .

3,4-Diphenylbutanoic Acid (No Methyl Group)

- Structure : Lacks the methyl group at position 3, reducing steric hindrance.

- Properties: Lower molecular weight (C₁₆H₁₄O₂ vs. Increased conformational flexibility may diminish binding affinity in biological targets compared to the methylated analog.

Data Table: Key Properties of Compared Compounds

Research Findings and Insights

- Electronic Effects : Electron-rich substituents (e.g., methoxy in D1) increase solubility but reduce acidity, whereas fluorine () enhances acidity and bioactivity.

- Synthetic Challenges : Multi-phenyl systems may require Friedel-Crafts alkylation or Suzuki coupling, as seen in related syntheses ().

- Quality Control : HPLC methods (as in ) are critical for ensuring purity in pharmaceutical-grade production.

Q & A

Q. What are the recommended synthetic routes for 3-methyl-3,4-diphenylbutanoic acid, and how can protecting groups optimize yield?

A common approach involves multi-step organic synthesis, starting with phenylacetic acid derivatives. For example, the use of fluorenylmethoxycarbonyl (Fmoc) groups to protect reactive amine intermediates during coupling reactions can prevent undesired side products . Key steps include:

Friedel-Crafts acylation to introduce aromatic groups.

Carbodiimide-mediated coupling for carboxylate activation.

Selective deprotection under mild acidic conditions to preserve stereochemistry.

Yield optimization requires monitoring reaction progress via TLC or HPLC, adjusting stoichiometry of protecting groups (e.g., Fmoc) to minimize steric hindrance .

Q. How can purity and structural integrity be confirmed post-synthesis?

Combined analytical techniques are essential:

- High-Performance Liquid Chromatography (HPLC): Use a C18 column with a mobile phase of acetonitrile/water (70:30 v/v) and UV detection at 254 nm to assess purity (>95%) .

- Melting Point Analysis: Compare observed melting points (e.g., 99–102°C for bromophenylacetic acid derivatives) with literature values to detect impurities .

- Nuclear Magnetic Resonance (NMR): H and C NMR spectra should resolve methyl and phenyl group signals (e.g., δ 1.2–1.5 ppm for CH, δ 7.2–7.5 ppm for aromatic protons) .

Q. What crystallographic methods are used for structural determination?

Single-crystal X-ray diffraction is the gold standard:

- Data Collection: Use a diffractometer (e.g., Oxford Xcalibur Ruby) with graphite-monochromated Cu-Kα radiation (λ = 1.54178 Å) .

- Refinement: Employ SHELXL97 for least-squares refinement, achieving R-factors < 0.05 for high confidence in bond angles and torsion parameters .

- Validation: Check for hydrogen bonding networks and π-π stacking interactions in the final structure .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR vs. MS) be resolved?

Contradictions often arise from isotopic patterns or solvent artifacts. Mitigation strategies include:

- High-Resolution Mass Spectrometry (HRMS): Confirm molecular ion ([M+H]) with < 5 ppm mass accuracy to rule out adducts .

- Deuterated Solvent Controls: Repeat NMR in DMSO-d or CDCl to identify solvent peaks .

- Dynamic Light Scattering (DLS): Detect aggregates in solution that may skew NMR integration .

Q. What mechanistic insights explain acid-catalyzed reactivity of this compound?

In acidic media (e.g., HSO/HO), the compound undergoes oxidation and epoxidation:

- Reactive Uptake Coefficients (γ): Measure γ values (e.g., 2.52×10–1.05×10) via vacuum ultraviolet photoionization mass spectrometry to quantify reaction rates .

- Product Analysis: Identify gas-phase products (e.g., acetaldehyde, 3-methyl-3,4-epoxybutane-1-ol) using GC-MS, suggesting a radical-mediated pathway .

- Environmental Relevance: Polyhydroxy derivatives formed in acidic conditions may contribute to secondary organic aerosol (SOA) formation .

Q. How can synthetic routes be optimized for chiral purity?

Chiral resolution methods include:

- Chiral Stationary Phase HPLC: Use cellulose tris(3,5-dimethylphenylcarbamate) columns with hexane/isopropanol (90:10) to separate enantiomers .

- Circular Dichroism (CD): Validate enantiomeric excess (>98%) by comparing Cotton effects at 220–250 nm .

- Asymmetric Catalysis: Employ palladium-catalyzed cross-coupling with chiral ligands (e.g., BINAP) to enhance stereoselectivity .

Methodological Challenges and Solutions

Q. How to address discrepancies in crystallographic vs. computational models?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.